molecular formula C20H32O3 B1140499 14,15-Epoxy-5,8,11-eicosatrienoic acid CAS No. 105304-92-5

14,15-Epoxy-5,8,11-eicosatrienoic acid

Cat. No. B1140499
M. Wt: 320.47
InChI Key:
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Description

14,15-Epoxy-5,8,11-eicosatrienoic acid (EET) is a cytochrome P-450 epoxygenase product of arachidonic acid, involved in various physiological and pathophysiological processes, including inflammation, cardiovascular diseases, and cellular proliferation. Its role in inhibiting prostaglandin E2 production in vascular smooth muscle cells highlights its significant impact on vascular physiology and inflammation control (Fang et al., 1998).

Synthesis Analysis

14,15-EET is synthesized from arachidonic acid through the action of cytochrome P450 epoxygenases. This enzymatic pathway highlights the complexity of eicosanoid biosynthesis and its regulation. The practical synthesis of 14,15-EET using urea–hydrogen peroxide as the oxidant demonstrates the feasibility of synthesizing this compound for research purposes, providing a foundation for further studies on its biological activities (Xie et al., 2015).

Molecular Structure Analysis

The molecular structure of 14,15-EET, characterized by its epoxy group, plays a crucial role in its biological activities. This structure is essential for its interaction with specific receptors and enzymes, influencing its metabolic pathway and biological effects. The analysis of its molecular structure provides insights into the mechanisms underlying its physiological and pharmacological actions.

Chemical Reactions and Properties

14,15-EET undergoes various chemical reactions, including hydration to dihydroxyeicosatrienoic acids (DHETs) by soluble epoxide hydrolase (sEH). This conversion is critical for its biological function, as DHETs exhibit distinct biological activities. The enzymatic conversion of 14,15-EET to 14,15-DHET by endothelial cells indicates the importance of metabolism in modulating its physiological effects (Vanrollins et al., 1993).

Physical Properties Analysis

The physical properties of 14,15-EET, such as its solubility and stability, are crucial for its biological function and interaction with cellular components. These properties influence its distribution within the body, its interaction with cell membranes, and its ability to bind to specific receptors or enzymes, affecting its overall biological activity.

Chemical Properties Analysis

The chemical properties of 14,15-EET, including its reactivity and interactions with other molecules, underpin its role in cellular signaling pathways. Its interaction with specific receptors, such as PPARalpha, highlights its ability to modulate gene expression and cellular responses. The activation of PPARalpha by 14,15-DHET, a metabolite of 14,15-EET, further emphasizes the complexity of its signaling pathways and the significance of its chemical properties in mediating physiological effects (Fang et al., 2006).

Scientific Research Applications

  • Vasodilatory Properties : 14,15-EET has been identified as an endothelium-derived eicosanoid that activates potassium channels, hyperpolarizes the membrane, and causes relaxation in vascular tissues. Structural features required for this relaxation activity have been investigated, revealing the importance of specific functional groups and configurations for potent vasodilatory effects (Falck et al., 2003).

  • Metabolism in Human Reproductive Tissues : Human granulosa-luteal cells produce low levels of 14,15-EET, and its metabolism in these cells involves conversion to dihydroxy derivatives and more polar metabolites. This highlights the role of 14,15-EET in reproductive biology (Zosmer et al., 1995).

  • Endothelial Function Monitoring : A sensitive LC-MS/MS method has been developed to quantify epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma, useful for assessing endothelial function. This method can identify and measure levels of 14,15-EET, among others, highlighting its role in vascular biology (Duflot et al., 2017).

  • Synthesis for Cardiovascular Disease Therapy : A practical synthesis method using urea–hydrogen peroxide as the oxidant has been described for 14,15-EET. Given its pharmacological benefits in cardiovascular diseases, such synthetic methods are crucial for therapeutic applications (Xie et al., 2015).

  • Anti-inflammatory Mediation : 14,15-EET has been recognized as an anti-inflammatory mediator, adding to its potential therapeutic applications in treating conditions where inflammation plays a key role (Campbell, 2000).

  • Neuroprotection in Ischemic Injury : Research indicates that 14,15-EET promotes the production of brain-derived neurotrophic factor from astrocytes, offering neuroprotective effects during ischemic injury. This suggests a role for 14,15-EET in brain health and potential therapeutic applications for neurological conditions (Yuan et al., 2016).

  • EET Agonists and Metabolism Study : The development of 14,15-EET agonists provides tools for studying its metabolism and binding, which is essential for understanding its biological effects and therapeutic potential (Yang et al., 2007).

Safety And Hazards

Because 14,15-EET is chemically and metabolically labile, structurally related surrogates containing epoxide bioisosteres were introduced and have become useful in vitro pharmacologic tools but are not suitable for in vivo applications2.


properties

IUPAC Name

13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSCUHKPLGKXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60868608
Record name 14,15-Epoxyeicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

14,15-Epoxy-5,8,11-eicosatrienoic acid

CAS RN

81276-03-1, 105304-92-5, 98103-48-1
Record name 14,15-Epoxyeicosatrienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81276-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 14,15-Epoxyeicosatrienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14(R),15(S)-Epoxy-(5Z,8Z,11Z)-eicosatrienoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 14(S),15(R)-Epoxy-(5Z,8Z,11Z)-eicosatrienoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
54
Citations
CD Funk, WS Powell - Prostaglandins, 1983 - Elsevier
Particulate fractions from fetal calf aorta convert 8,11,14-eicosatrienoic acid to a number of products derived from 12-hydroperoxy-8, 10-heptadecadienoic acid, including 2 …
Number of citations: 11 www.sciencedirect.com
S Narumiya, JA Salmon, FH Cottee… - Journal of Biological …, 1981 - ASBMB
Arachidonic acid 15-lipoxygenase was purified from rabbit peritoneal polymorphonuclear leukocytes. The enzyme was recovered in the cytosol fraction after sonication and purified …
Number of citations: 192 www.jbc.org
RW Bryant, JM Bailey - Progress in Lipid Research, 1981 - Elsevier
The discoveries of 12-1ipoxygenase in platelets 7 and 5-1ipoxygenase in leucocytes I has led to the need for greater knowledge concerning the metabolic fates of lipoxygenase derived …
Number of citations: 28 www.sciencedirect.com
RW Bryant, T Schewe, SM Rapoport… - Journal of Biological …, 1985 - Elsevier
The purified lipoxygenase of rabbit reticulocytes converts arachidonic acid at 0 degrees C to 15-hydroperoxyeicosatetraenoic acid (15-HPETE) and to 12-hydroperoxyeicosatetraenoic …
Number of citations: 129 www.sciencedirect.com
J Van Wauwe, MC Coene, G Van Nyen, W Cools… - Eicosanoids, 1992 - europepmc.org
We have previously demonstrated that rat epidermal microsomes NADPH-dependently convert 15 (S)-hydroperoxy-5, 8, 11, 13-eicosatetraenoic acid (15-HPETE) into 15-hydroxy-5, 8, …
Number of citations: 6 europepmc.org
N Chacos, JR Falck, C Wixtrom, J Capdevila - Biochemical and Biophysical …, 1982 - Elsevier
Arachidonic acid is enzymatically oxidized by the rat liver microsomal mixed-function oxidase system, in the presence of NADPH and oxygen, to a wide variety of products. We report …
Number of citations: 172 www.sciencedirect.com
HC Yeh, AL Tsai, LH Wang - Archives of biochemistry and biophysics, 2007 - Elsevier
Prostacyclin synthase (PGIS) and thromboxane synthase (TXAS) are atypical cytochrome P450s. They do not require NADPH or dioxygen for isomerization of prostaglandin H 2 (PGH 2 …
Number of citations: 29 www.sciencedirect.com
S Narumiya, JA Salmon - Methods in enzymology, 1982 - Elsevier
Publisher Summary This chapter presents the procedure for purification and assay of arachidonic acid-15-lipoxygenase from rabbit peritoneal polymorphonuclear leukocytes. All …
Number of citations: 11 www.sciencedirect.com
MS Rofiee, MIM Yusof, EEA Hisam, Z Bannur… - Journal of …, 2015 - Elsevier
Ethnopharmacological relevance Muntingia calabura L. has been used in Southeast Asia and tropical America as antipyretic, antiseptic, analgesic, antispasmodic and liver tonic. This …
Number of citations: 38 www.sciencedirect.com
P Bui, S Imaizumi, SR Beedanagari, ST Reddy… - Drug metabolism and …, 2011 - ASPET
CYP2S1 is a recently described dioxin-inducible cytochrome P450. We previously demonstrated that human CYP2S1 oxidizes a number of carcinogens but only via the peroxide shunt. …
Number of citations: 66 dmd.aspetjournals.org

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